
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, such as a substituted benzene, the indazole ring can be formed through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Formation of the Diazinane-2,4-dione Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
科学的研究の応用
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1-(1-Methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione: can be compared with other indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C17H21N5O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
1-(1-methyl-6-piperidin-4-ylindazol-3-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H21N5O2/c1-21-14-10-12(11-4-7-18-8-5-11)2-3-13(14)16(20-21)22-9-6-15(23)19-17(22)24/h2-3,10-11,18H,4-9H2,1H3,(H,19,23,24) |
InChIキー |
OCELVHINXCJNRY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)C3CCNCC3)C(=N1)N4CCC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


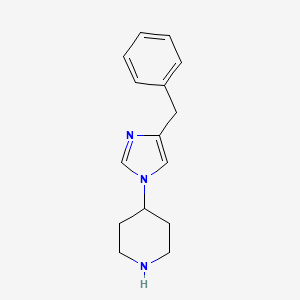
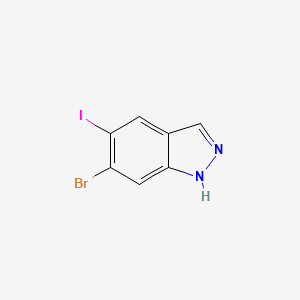


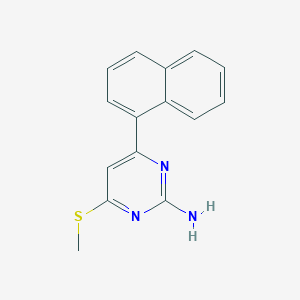
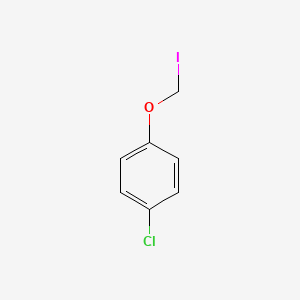

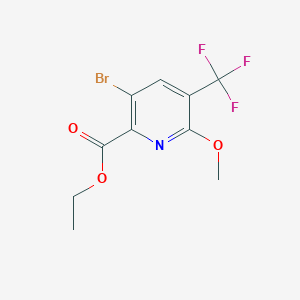
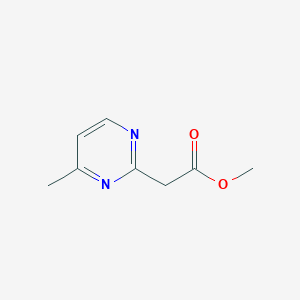
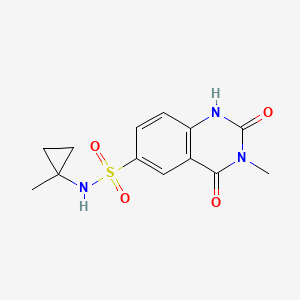
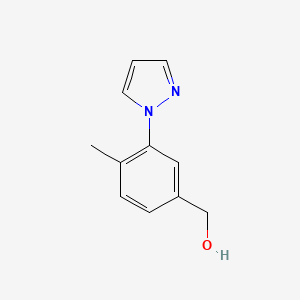
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)
